molecular formula C13H21BN2O5S B1526079 N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)吡啶-3-基)甲磺酰胺 CAS No. 1083326-75-3

N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)吡啶-3-基)甲磺酰胺

货号 B1526079
CAS 编号: 1083326-75-3
分子量: 328.2 g/mol
InChI 键: NLKPUGUGRJNIMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It has a molecular formula of C12H19BN2O3 and a molecular weight of 250.1 .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 392.3±42.0 °C and a predicted density of 1.11±0.1 g/cm3 . It is slightly soluble in water . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .

科学研究应用

合成及结构分析

化合物 N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)吡啶-3-基)甲磺酰胺属于一类更广泛的具有苯环的硼酸酯中间体,它们是通过多步取代反应合成的。合成的化合物通常使用各种技术表征,例如 FTIR、NMR 光谱、质谱和 X 射线衍射。研究还应用了密度泛函理论 (DFT) 来了解这些化合物的分子结构和理化性质 (Huang 等人,2021 年)。

分子和超分子结构

对 N-(2-(吡啶-2-基)乙基)-甲磺酰胺的衍生物(包括结构与 N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)吡啶-3-基)甲磺酰胺类似的化合物)的研究探索了它们的分子和超分子结构。这些研究的重点是构象分析以及氢键在形成二聚体和超分子层中的作用 (Jacobs 等人,2013 年)。

化学反应性和稳定性

对吡啶-2-基硼衍生物的研究突出了取向和键角的结构差异,这影响了它们的化学反应性和稳定性。这些研究提供了在化学反应过程中分子行为以及此类别中各种化合物的相对稳定性的见解 (Sopková-de Oliveira Santos 等人,2003 年)。

抗癌作用的修饰

已经对结构与 N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)吡啶-3-基)甲磺酰胺类似的化合物进行了研究,以增强其抗癌作用。这些修饰旨在保持抗增殖活性,同时降低毒性,使其成为抗癌剂的潜在候选者 (Wang 等人,2015 年)。

催化和转移氢化

研究探索了 N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物在催化中的应用,特别是在转移氢化反应中。这些反应因其效率和在各种化学过程中的潜在应用而具有重要意义 (Ruff 等人,2016 年)。

硼化方法

(4,4,5,5-四甲基-1,3,2-二恶唑硼烷-2-基)芳烃的合成与主题化合物密切相关,涉及钯催化的硼化方法。这种方法在带有磺酰基的芳基溴化物的硼化中特别有效,展示了一种合成此类化合物的创新方法 (Takagi 和 Yamakawa,2013 年)。

安全和危害

The compound is classified under the GHS07 hazard class. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-7-10(16-22(6,17)18)11(19-5)15-8-9/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKPUGUGRJNIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732405
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

CAS RN

1083326-75-3
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (0.5 g, 1.999 mmol) in pyridine (5 ml) was added methanesulphonyl chloride (0.309 ml, 4.00 mmol) and the mixture stirred at 20° C. for 18 hr when the solvent was removed in vacuo. The residue was partitioned between saturated sodium bicarbonate solution (10 ml) and dichloromethane (20 ml), separated by hydrophobic frit and purified by silica (70 g) cartridge on Flashmaster II using a gradient of dichloromethane and methanol to give the title compound as a brown solid (0.46 g).
Quantity
0.309 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

Citations

For This Compound
23
Citations
L Xia, Y Zhang, J Zhang, S Lin, K Zhang, H Tian… - Molecules, 2020 - mdpi.com
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized in this paper. These thiazolo[5,4-b]pyridines were …
Number of citations: 7 www.mdpi.com
D Edney, DG Hulcoop, JH Leahy… - … Process Research & …, 2018 - ACS Publications
This paper describes the discovery and development of a flexible route to two candidate drug molecules by a common intermediate approach. Key reactions include Negishi and Suzuki …
Number of citations: 14 pubs.acs.org
T Hamajima, F Takahashi, K Kato, K Mukoyoshi… - Bioorganic & Medicinal …, 2018 - Elsevier
Phosphatidylinositol-3-kinase (PI3K)δ inhibition is one of the most attractive approaches to the treatment of autoimmune diseases and leukocyte malignancies. Through the exploration …
Number of citations: 12 www.sciencedirect.com
S Lin, C Wang, M Ji, D Wu, Y Lv, K Zhang… - Journal of Medicinal …, 2018 - ACS Publications
Increased phosphatidylinositol 3-kinase (PI3K) signaling is among the most common alterations in cancer, spurring intensive efforts to develop new cancer therapeutics that target this …
Number of citations: 29 pubs.acs.org
ZA Henley, A Amour, N Barton… - Journal of Medicinal …, 2019 - ACS Publications
Optimization of a lead series of PI3Kδ inhibitors based on a dihydroisobenzofuran core led to the identification of potent, orally bioavailable compound 19. Selectivity profiling of …
Number of citations: 19 pubs.acs.org
YH Fan, HW Ding, DD Liu, HR Song, YN Xu… - Bioorganic & Medicinal …, 2018 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) signaling pathway has diverse functions, including the regulation of cellular survival, proliferation, cell cycle, migration, angiogenesis and apoptosis…
Number of citations: 26 www.sciencedirect.com
K Zhang, F Lai, S Lin, M Ji, J Zhang… - Journal of Medicinal …, 2019 - ACS Publications
Polypharmacology is a promising paradigm in modern drug discovery. Herein, we have discovered a series of novel PI3K and HDAC dual inhibitors in which the hydroxamic acid moiety …
Number of citations: 59 pubs.acs.org
HW Ding, CL Deng, DD Li, DD Liu, SM Chai… - European journal of …, 2018 - Elsevier
The overexpression of EGFR correlates with rapidly progressive disease, resistance to chemotherapy and poor prognosis. In certain human cancers, PI3K works synergistically with …
Number of citations: 20 www.sciencedirect.com
HW Ding, L Yu, M Bai, XC Qin, M Song, QC Zhao - Bioorganic Chemistry, 2019 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) pathway regulates various cellular processes, such as proliferation, growth, autophagy and apoptosis. Class I PI3K is frequently mutated and …
Number of citations: 22 www.sciencedirect.com
HW Ding, S Wang, XC Qin, J Wang, HR Song… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of 4-aminoquinazolines derivatives containing hydrophilic group were designed and identified as potent Pan-PI3K inhibitors in this study. The results of antiproliferative assays …
Number of citations: 6 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。